methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Overview
Description
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is known for its unique chemical structure, which includes a benzo[d]thiazole ring system substituted with imino and methyl groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multiple steps. One common method starts with the preparation of the benzo[d]thiazole core. This can be achieved by cyclization of appropriate precursors under acidic or basic conditions. The introduction of the imino group is usually done through a condensation reaction with an amine. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst, followed by the formation of the hydrobromide salt through reaction with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methyl groups on the benzo[d]thiazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzo[d]thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- 2-Methyl-2,3-dihydro-1,2-thiazol-3-one
- 2-Methyl-2H-isothiazol-3-one
Uniqueness
Methyl 2-(2-imino-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is unique due to its specific substitution pattern and the presence of the imino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
methyl 2-(2-imino-4,6-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)17-12(13)14(11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOEDRSAKUZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N)N2CC(=O)OC)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.